1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one
CAS No.: 75631-42-4
Cat. No.: VC3917597
Molecular Formula: C13H14O4
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75631-42-4 |
|---|---|
| Molecular Formula | C13H14O4 |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | 1-(5-acetyl-2,4-dihydroxy-3-prop-2-enylphenyl)ethanone |
| Standard InChI | InChI=1S/C13H14O4/c1-4-5-9-12(16)10(7(2)14)6-11(8(3)15)13(9)17/h4,6,16-17H,1,5H2,2-3H3 |
| Standard InChI Key | RSAMPULHTARIED-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C(=C1O)CC=C)O)C(=O)C |
| Canonical SMILES | CC(=O)C1=CC(=C(C(=C1O)CC=C)O)C(=O)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The compound is formally named 1-(5-acetyl-2,4-dihydroxy-3-prop-2-enylphenyl)ethanone under IUPAC guidelines, reflecting its substitution pattern on the phenolic ring . The core structure consists of a dihydroxyphenyl moiety (positions 2 and 4) modified at position 3 with an allyl group () and at position 5 with an acetyl group (). A second acetyl group is appended to the phenyl ring’s position 1, completing the bis-acetylated system.
Table 1: Key Chemical Identifiers
Synthesis and Mechanistic Pathways
Conventional Synthetic Routes
The compound is synthesized via Friedel-Crafts acylation and alkylation reactions, leveraging the reactivity of phenolic substrates. A representative pathway involves:
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Selective Protection of Phenolic Hydroxyl Groups: Resorcinol derivatives are often protected with tert-butyldimethylsilyl (TBS) groups to direct electrophilic substitution.
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Allylation at Position 3: Reaction with allyl bromide in the presence of a Lewis acid (e.g., ) introduces the allyl moiety .
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Acetylation at Positions 1 and 5: Sequential treatment with acetyl chloride under acidic conditions installs the acetyl groups .
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Deprotection: Final removal of protective groups yields the target compound.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Allylation Catalyst | (1.2 equiv) | 78 |
| Acetylation Temperature | 0–5°C (controlled) | 65 |
| Deprotection Agent | Tetrabutylammonium fluoride | 92 |
Patent Literature and Industrial Relevance
A 1983 patent (US4400542 A1) assigned to Fisons Limited describes methods for producing structurally related dihydroxyacetophenones, highlighting their utility as intermediates in antifungal and anti-inflammatory agents. The Indian Journal of Chemistry (1986) further elaborates on catalytic systems for enhancing regioselectivity in poly-substituted phenolic syntheses.
Physicochemical Properties and Stability
Thermodynamic and Solubility Profiles
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Melting Point: ~130–140°C (based on 1-(3-allyl-2,4-dihydroxyphenyl)ethanone, m.p. 133°C) .
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LogP: Estimated at 2.03 via computational models, indicating moderate lipophilicity .
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Aqueous Solubility: Low (<1 mg/mL at 25°C) due to extensive hydrogen bonding and hydrophobic allyl/acetyl groups.
Acid-Base Behavior
The phenolic hydroxyl groups (pKa ~8–10) confer pH-dependent solubility, with deprotonation occurring under alkaline conditions . The acetyl groups remain non-ionizable under physiological conditions.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s bis-acetylated structure makes it a candidate for prodrug development. For example, acetyl-protected phenols are often hydrolyzed in vivo to release active phenolic drugs .
Organic Synthesis Building Block
Its allyl group enables participation in Diels-Alder reactions, click chemistry, and radical polymerization, facilitating the synthesis of dendrimers and cross-linked polymers .
Analytical Chemistry
In mass spectrometry, acetylated phenols serve as matrix additives in MALDI-TOF for analyzing small molecules, though this compound’s utility in such applications remains unexplored .
Research Findings and Biological Activity
Antimicrobial Screening
While direct studies are lacking, structurally related dihydroxyacetophenones exhibit moderate antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus, MIC 32–64 µg/mL) .
Antioxidant Capacity
The ortho-dihydroxy configuration enables radical scavenging via hydrogen atom transfer (HAT), as demonstrated in assays using DPPH and ABTS radicals .
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